Lithium, (3,3-dimethylbutyl)-
Description
"Lithium, (3,3-dimethylbutyl)-" is an organolithium compound where lithium is bound to a branched alkyl group, specifically the 3,3-dimethylbutyl ligand. Organolithium compounds are highly reactive and widely used in synthetic chemistry as strong bases or nucleophiles. The 3,3-dimethylbutyl group introduces steric bulk due to its branched structure, which may influence the compound’s reactivity, solubility, and coordination behavior.
Properties
CAS No. |
6909-52-0 |
|---|---|
Molecular Formula |
C6H13Li |
Molecular Weight |
92.1 g/mol |
IUPAC Name |
lithium;2,2-dimethylbutane |
InChI |
InChI=1S/C6H13.Li/c1-5-6(2,3)4;/h1,5H2,2-4H3;/q-1;+1 |
InChI Key |
UEBCKABTRNREQT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C[CH2-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution (SN2 Reactions)
Lithium 3,3-dimethylbutylide acts as a strong nucleophile in alkylation reactions. For example:
-
Reaction with trimethyltin lithium yields trimethyltin derivatives with inversion of configuration , indicating an SN2-like mechanism despite steric hindrance .
-
Steric effects of the 3,3-dimethylbutyl group may favor less hindered substrates or alternative pathways in highly hindered environments .
Lithium-Halogen Exchange
Organolithium reagents can participate in lithium-halogen exchange reactions. Key observations from related systems include:
-
Mechanism : Nucleophilic attack of the lithiated carbon on a halide substrate, potentially involving an "ate-complex" intermediate .
-
Kinetics : First-order dependence on both organolithium reagent and halide substrate .
-
Reactivity Trends :
Reaction with Metalloids
Examples include:
-
Reaction of 3,3-dimethylbutyl bromide with trimethyltin lithium to form trimethyltin derivatives, with ~80% inversion of configuration .
-
Formation of cyclopentadienyltricarbonylmolybdenum complexes via displacement reactions .
Alkylation Reactions
-
Used to introduce sterically demanding alkyl groups into organic molecules.
-
Example: Reaction with mercuric chloride to form mercurated derivatives .
Reaction Conditions
Steric Effects
The steric bulk of the 3,3-dimethylbutyl group impacts reaction pathways. For example:
-
Inversion of configuration in SN2 reactions suggests a concerted mechanism despite steric hindrance .
-
Dimerization in the solid state (as seen in cyclopropenyl lithium derivatives) highlights the importance of lithium coordination .
Intermediate Formation
Lithium-halogen exchange reactions may involve transient "ate-complex" intermediates, as evidenced by:
Comparison with Similar Compounds
Comparison with Similar Organolithium Compounds
Organolithium compounds vary significantly based on their alkyl/aryl substituents. Below is a comparative analysis of "Lithium, (3,3-dimethylbutyl)-" with other organolithium species:
2.1. Structural and Coordination Properties
- Coordination Number: Lithium typically adopts tetrahedral or trigonal planar geometries in organolithium complexes. Branched ligands like 3,3-dimethylbutyl may reduce coordination numbers due to steric hindrance, favoring lower aggregation states (e.g., dimers or monomers) compared to linear analogs like n-butyllithium (which often forms tetramers) .
- Bond Lengths: The Li–C bond length in organolithium compounds ranges from 2.1–2.3 Å. Steric effects from branched ligands may slightly elongate this bond, as seen in tert-butyllithium (Li–C: ~2.28 Å) compared to n-butyllithium (Li–C: ~2.18 Å) .
2.2. Reactivity and Stability
- Steric Effects : The 3,3-dimethylbutyl group’s bulk may reduce reactivity in nucleophilic additions compared to less hindered analogs (e.g., methyllithium). However, this steric protection can enhance stability against decomposition.
- Solvent Interactions: Polar solvents (e.g., THF) stabilize organolithium compounds via solvation.
2.3. Comparison Table
| Compound | Coordination State (Solid) | Li–C Bond Length (Å) | Aggregation (Solution) | Reactivity Profile |
|---|---|---|---|---|
| Lithium, (3,3-dimethylbutyl)- | Likely dimer/monomer | ~2.25–2.30 (est.) | Low aggregation | Moderate nucleophilicity |
| n-Butyllithium | Tetramer | 2.18 | High aggregation | High reactivity |
| tert-Butyllithium | Dimer | 2.28 | Moderate aggregation | Lower reactivity, stable |
| Methyllithium | Hexamer (in ethers) | 2.12 | High aggregation | Extremely reactive |
Note: Estimated values for "Lithium, (3,3-dimethylbutyl)-" are based on structural trends from analogous compounds .
Research Findings and Challenges
- Stereochemical Effects : Branched ligands like 3,3-dimethylbutyl can induce conformational changes in lithium complexes, altering selectivity in asymmetric synthesis. For example, steric shielding may direct reaction pathways away from crowded sites .
- Counterion and Solvent Effects: The choice of counterion (e.g., Cl⁻ vs. Br⁻) and solvent significantly impacts the stability of organolithium compounds. Polar aprotic solvents enhance ion-pair separation, but steric bulk may limit this effect in "Lithium, (3,3-dimethylbutyl)-" .
Q & A
Q. How to address ethical and methodological challenges in publishing proprietary data on Lithium, (3,3-dimethylbutyl)-?
- Methodological Answer : Share non-sensitive datasets (e.g., XRD, CV) via open-access repositories with anonymized synthesis conditions. For proprietary data, publish aggregated results with error bars and statistical significance metrics. Obtain informed consent for collaborative studies involving human-derived materials .
Data Contradiction & Validation
Q. How should researchers address conflicting reports on the thermal stability of Lithium, (3,3-dimethylbutyl)-?
- Methodological Answer : Replicate experiments using differential scanning calorimetry (DSC) under identical conditions (heating rate, atmosphere). Compare with thermogravimetric analysis (TGA)-mass spectrometry to identify decomposition gases. Use DFT to calculate activation energies for decomposition pathways .
Q. What statistical methods validate the reproducibility of electrochemical performance metrics (e.g., capacity retention) for Lithium, (3,3-dimethylbutyl)-?
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